molecular formula C16H25N3O4 B14140838 N-Decyl-2,4-dinitroaniline CAS No. 2044-89-5

N-Decyl-2,4-dinitroaniline

Cat. No.: B14140838
CAS No.: 2044-89-5
M. Wt: 323.39 g/mol
InChI Key: XNYPFANNYABBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Decyl-2,4-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. This compound is known for its applications in various fields, including agriculture and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decyl-2,4-dinitroaniline can be synthesized through the nitration of N-decylaniline. The process typically involves the use of nitric acid as the nitrating agent. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition or explosion .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous-flow microreactor systems. These systems allow for better control of reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-Decyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Decyl-2,4-dinitroaniline has several applications in scientific research:

Mechanism of Action

N-Decyl-2,4-dinitroaniline exerts its effects primarily through the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of microtubule dynamics affects cell division and growth, making it effective as a herbicide .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dinitroaniline
  • 2,5-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,4-Dinitroaniline
  • 3,5-Dinitroaniline

Uniqueness

N-Decyl-2,4-dinitroaniline is unique due to its decyl group, which imparts specific physicochemical properties such as increased hydrophobicity and altered reactivity compared to other dinitroaniline derivatives. This makes it particularly useful in applications where these properties are advantageous .

Properties

CAS No.

2044-89-5

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

N-decyl-2,4-dinitroaniline

InChI

InChI=1S/C16H25N3O4/c1-2-3-4-5-6-7-8-9-12-17-15-11-10-14(18(20)21)13-16(15)19(22)23/h10-11,13,17H,2-9,12H2,1H3

InChI Key

XNYPFANNYABBEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.